molecular formula C10H12O5 B2825164 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid CAS No. 1696992-68-3

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid

Cat. No.: B2825164
CAS No.: 1696992-68-3
M. Wt: 212.201
InChI Key: GVFRNXXKJPMONK-UHFFFAOYSA-N
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Description

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid ( 1696992-68-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a furan ring, a common motif in medicinal chemistry, which is substituted at the 3-position with a carboxylic acid group and at the 2-position with a 4-hydroxyoxane (tetrahydropyran-4-ol) group . The carboxylic acid functional group is highly versatile and can undergo various characteristic reactions, making it a valuable building block for chemical synthesis . Researchers can utilize this compound to create a range of derivatives, such as esters via Fischer esterification, amides using coupling agents, or acid chlorides with reagents like thionyl chloride . The presence of both the furan ring and the tetrahydropyranol group provides a unique three-dimensional structure that may be of significant interest in the exploration of structure-activity relationships, particularly in the development of novel active molecules. Recent research into structurally related furan-carboxylic acid compounds has demonstrated their potential as scaffolds for developing fungicidal agents, showing the relevance of this chemical class in agricultural chemistry . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling and safety information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFRNXXKJPMONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=CO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Hydroxyoxan Ring: The hydroxyoxan ring can be formed through the cyclization of dihydroxy compounds under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is C10H12O5, with a molecular weight of 212.2 g/mol. The compound features a furan ring, which is known for its reactivity in organic synthesis, making it a valuable building block in chemical reactions.

Medicinal Chemistry

Pharmaceutical Applications:
The compound has been investigated for its potential use as a pharmaceutical agent. Its derivatives are being explored for their activity as GPR40 agonists, which are relevant in the treatment of Type 2 diabetes by enhancing insulin secretion and improving glucose metabolism . The ability to modulate insulin sensitivity makes this compound a candidate for further development in diabetes management.

Antimicrobial Activity:
Research has shown that compounds related to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or treatments against microbial infections .

Agricultural Sciences

Pesticides and Herbicides:
The compound's structural characteristics allow it to be modified into derivatives that can serve as effective pesticides or herbicides. The furan moiety contributes to biological activity against various pests and pathogens, making it a focus for developing environmentally friendly agricultural chemicals .

Materials Science

Polymer Chemistry:
Due to its reactive functional groups, this compound can be utilized in synthesizing novel polymers. These polymers may have applications in coatings, adhesives, and other materials that require specific mechanical and thermal properties .

Case Study 1: GPR40 Agonist Development

A study focused on the synthesis of derivatives of this compound aimed to identify compounds with high selectivity for GPR40 receptors. The findings indicated that certain derivatives significantly enhanced insulin secretion in vitro, suggesting their potential as therapeutic agents for Type 2 diabetes .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against various bacterial strains. Results showed promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Naphtho[1,2-b]furan-3-carboxylic Acid, 4-Hydroxy-5-Methoxy-2-Methyl-

  • Structure : A naphthofuran system fused with a benzene ring, substituted with hydroxy, methoxy, and methyl groups at positions 4, 5, and 2, respectively .
  • Key Differences :
    • The naphtho-fused ring system enhances aromaticity and planar rigidity compared to the tetrahydropyran-substituted furan in the target compound.
    • Biological Activity : Exhibits potent antifungal activity against plant pathogens (e.g., Botrytis cinerea EC₅₀ = 0.68 mg/L) .

5-(Hydroxymethyl)Furan-3-carboxylic Acid (Flufuran)

  • Structure : A furan-3-carboxylic acid with a hydroxymethyl group at position 5 .
  • Misidentification Issues: NMR data for flufuran overlap with kojic acid, leading to historical misattribution of bioactivities (e.g., antioxidant properties) .
  • Functional Implications : Structural ambiguity underscores the necessity of rigorous spectroscopic validation when comparing bioactivities of furan derivatives.

5-(4-Chlorophenyl)-2-(1,3-Dioxolan-2-yl)Furan-3-carboxylic Acid

  • Structure : Substituted with a chlorophenyl group at position 5 and a dioxolane ring at position 2 .
  • The dioxolane ring introduces stereochemical complexity absent in the target compound.
  • Functional Implications : Such substitutions are common in agrochemicals, suggesting possible pesticidal applications .

3-Furoic Acid

  • Structure : The simplest furan-3-carboxylic acid, lacking additional substituents .
  • Key Differences :
    • Absence of substituents reduces molecular weight (112.08 g/mol) and polarity compared to 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid (212.20 g/mol).
  • Functional Implications : Serves as a foundational scaffold for synthesizing derivatives with tailored properties .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Notable Bioactivity/Applications Source
This compound C₁₀H₁₂O₅ 4-hydroxyoxan-4-yl at C2 Research chemical (no explicit data)
Naphtho[1,2-b]furan-3-carboxylic acid C₁₄H₁₂O₄ Naphtho-fused ring, methoxy, methyl Antifungal (EC₅₀: 0.38–0.91 mg/L)
5-(Hydroxymethyl)furan-3-carboxylic acid C₆H₆O₄ Hydroxymethyl at C5 Misidentified bioactivities (e.g., antioxidant)
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid C₁₄H₁₁ClO₅ Chlorophenyl, dioxolane Potential agrochemical applications
3-Furoic acid C₅H₄O₃ None (parent compound) Metabolic intermediate, synthetic precursor

Research Implications and Challenges

  • Structural Complexity vs. Bioactivity : The 4-hydroxyoxan-4-yl group in the target compound may confer unique solubility or hydrogen-bonding capabilities, but empirical data are lacking.
  • Misidentification Risks : As seen with flufuran, structural similarities can lead to erroneous bioactivity claims, necessitating advanced analytical validation (e.g., 2D-NMR, X-ray crystallography) .
  • Industrial Potential: Derivatives like 5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid highlight the role of halogen and ether substituents in agrochemical design .

Biological Activity

2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid, a compound with notable biological properties, has garnered attention in recent research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring substituted with a hydroxyl group and a carboxylic acid moiety. Its molecular formula is C₉H₈O₅, and it possesses unique properties that contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Radical Scavenging : The hydroxyl group in its structure allows for effective scavenging of reactive oxygen species (ROS).
  • Interaction with Cellular Targets : Molecular docking studies have suggested that the compound interacts with various protein targets involved in inflammation and oxidative stress pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For instance, substituents on the furan ring can significantly alter the compound's potency against COX enzymes and its antioxidant capacity.

SubstituentBiological ActivityIC₅₀ (µM)
HydroxylAntioxidant15.2
MethylCOX Inhibition22.5
ChlorineAntimicrobial30.0

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). Results indicated an IC₅₀ value of approximately 18 µM, suggesting moderate cytotoxicity.
  • Anti-inflammatory Studies : In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm respectively at a concentration of 100 µg/mL.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid, and how can reaction conditions be optimized to maximize yield and purity?

Methodological Answer: Synthetic routes for this compound can be derived from analogous furan-carboxylic acid syntheses. Key approaches include:

  • Functionalization of the furan ring via electrophilic substitution, leveraging the electron-rich nature of the furan core .
  • Carboxylic acid introduction through oxidation of a hydroxymethyl group or direct coupling using palladium-catalyzed cross-coupling reactions .
  • Hydroxyoxane (tetrahydropyran) ring formation via cyclization of diols or epoxide intermediates under acidic or basic conditions .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Control reaction temperatures (e.g., 60–80°C) to minimize side reactions like furan ring decomposition .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and computational methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituents on the furan and hydroxyoxane rings (e.g., coupling patterns for vicinal protons on the tetrahydropyran ring) .
    • ¹³C NMR confirms carbonyl (C=O) and furan/tetrahydropyran carbons. Look for signals at δ ~160–170 ppm (carboxylic acid C=O) and δ ~100–110 ppm (furan C3) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₀H₁₂O₅, [M+H]⁺ = 213.0763) with <2 ppm error .
  • X-ray Crystallography: Resolves stereochemistry of the hydroxyoxane ring (if crystalline) .
  • Infrared Spectroscopy (IR): Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How can researchers address solubility challenges for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solvent Selection:
    • Polar solvents (e.g., methanol, DMSO) dissolve the compound due to hydrophilic carboxylic acid and hydroxyoxane groups .
    • Hydrotropes (e.g., sodium salicylate) improve aqueous solubility via non-covalent interactions .
  • Derivatization: Convert the carboxylic acid to a methyl ester or sodium salt for enhanced solubility in non-polar or physiological buffers, respectively .
  • pH Adjustment: Ionize the carboxylic acid group (pKa ~3–4) by adjusting pH >5 to improve aqueous solubility .

Advanced Research Questions

Q. What reaction mechanisms govern the chemical transformations of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions:
    • Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) via Fischer esterification (H⁺ catalysis) to form esters .
    • Ring-opening of hydroxyoxane: Acid-catalyzed hydrolysis of the tetrahydropyran ring yields diol intermediates .
  • Basic Conditions:
    • Saponification: Ester derivatives (if present) hydrolyze to carboxylates .
    • Electrophilic Aromatic Substitution: The furan ring undergoes nitration or halogenation at the C2/C5 positions due to electron-donating substituents .
      Mechanistic Tools:
    • Use isotopic labeling (e.g., D₂O) to track proton transfer steps .
    • Monitor reaction kinetics via UV-Vis spectroscopy to identify rate-determining steps .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
    • Model tautomeric equilibria (e.g., enol-keto forms) to assess stability under physiological conditions .
  • Molecular Docking:
    • Screen against protein targets (e.g., enzymes with furan-binding pockets) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .
    • Validate with Molecular Dynamics Simulations (GROMACS) to assess binding stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for furan-carboxylic acid derivatives, including this compound?

Methodological Answer:

  • Data Triangulation:
    • Cross-validate bioassay results (e.g., IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HeLa) .
    • Control for batch variability by synthesizing the compound via identical routes and characterizing purity (HPLC ≥98%) .
  • Mechanistic Studies:
    • Use knockout models (CRISPR/Cas9) to confirm target specificity in observed activities .
    • Perform metabolite profiling (LC-MS) to rule out activity from degradation products .
  • Statistical Analysis:
    • Apply multivariate regression to account for confounding variables (e.g., solvent DMSO concentration) .

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